Product packaging for 3H-Pyrrolo[2,3-c]acridine(Cat. No.:CAS No. 68342-12-1)

3H-Pyrrolo[2,3-c]acridine

Cat. No.: B14477371
CAS No.: 68342-12-1
M. Wt: 218.25 g/mol
InChI Key: LDHHTMDJCGYVJG-UHFFFAOYSA-N
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Description

3H-Pyrrolo[2,3-c]acridine (CAS 68342-12-1) is a polycyclic aromatic heterocycle with a molecular formula of C15H10N2 and a molecular weight of 218.25 g/mol . This compound belongs to a class of fused heterocycles that combine the planar, tricyclic structure of acridine with the electronic characteristics of a pyrrole ring . The resulting rigid, tetracyclic system is of significant interest in chemical biology and medicinal chemistry, primarily due to its potential to interact with biological macromolecules . The scaffold is closely related to other biologically active structures, such as the marine-derived marinoquinolines, which have demonstrated promising antiprotozoal activity . Furthermore, structurally similar pyrroloacridine and pyrroloquinoline analogues have been investigated as DNA-targeted agents . These compounds can function by intercalating into DNA, thereby disrupting cellular processes and exhibiting potent antiproliferative activity against various human tumor cell lines . The historical synthesis of this core framework has evolved from classical multi-step condensation reactions to more efficient, modern methods, including one-pot and multicomponent reactions, highlighting its ongoing relevance in synthetic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2 B14477371 3H-Pyrrolo[2,3-c]acridine CAS No. 68342-12-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68342-12-1

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

11H-pyrrolo[2,3-c]acridine

InChI

InChI=1S/C15H10N2/c1-2-4-13-10(3-1)9-11-5-6-14-12(7-8-16-14)15(11)17-13/h1-9,17H

InChI Key

LDHHTMDJCGYVJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=NC=CC4=C3N2

Origin of Product

United States

Contextualization Within Acridine and Pyrrolo Fused Heterocyclic Systems

The 3H-Pyrrolo[2,3-c]acridine core is a constituent of a larger family of heterocycle-fused acridines, which also includes structures like pyridoacridines and thienoacridines. nih.gov Understanding its chemical nature requires an appreciation of its parent components: acridine (B1665455) and pyrrole (B145914).

Acridine, also known as dibenzo[b,e]pyridine, is a tricyclic aromatic heterocycle containing a nitrogen atom. slideshare.net The planar structure of the acridine ring system is a key feature that underpins much of its chemical reactivity and biological function. researchgate.net Acridine derivatives are well-documented for a wide array of applications, including as fluorescent probes and as agents with antimicrobial and antitumor properties, largely attributed to their ability to intercalate with DNA. nih.govresearchgate.netthieme-connect.commdpi.com

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. When a pyrrole ring is fused onto the acridine nucleus, it forms a pyrroloacridine. nih.gov The fusion can occur at different positions on the acridine scaffold, leading to various isomers with distinct properties. In the case of this compound, the pyrrole ring is fused at the 'c' bond of the acridine structure, which encompasses carbons 3 and 4 of the acridine ring. This fusion creates a rigid, planar tetracyclic system, combining the electronic characteristics of both parent heterocycles and expanding the potential for chemical functionalization and biological interactions.

Significance of the 3h Pyrrolo 2,3 C Acridine Scaffold in Chemical Biology and Medicinal Chemistry

The fusion of pyrrole (B145914) and acridine (B1665455) rings into a single scaffold has proven to be a fruitful strategy in medicinal chemistry, creating compounds with a diverse range of biological activities. ijcrt.org Heterocycle-fused acridines are known to possess antiviral, antimicrobial, and antitumor properties, and they can act as enzyme inhibitors. nih.gov

The 3H-pyrrolo[2,3-c]acridine scaffold and its close analogues have been the subject of significant investigation for their therapeutic potential. Notably, the structurally similar 3H-pyrrolo[2,3-c]quinoline core, found in marine-derived marinoquinoline natural products, has demonstrated promising antiprotozoal activity against Plasmodium falciparum, the parasite responsible for malaria. csic.esulisboa.pt Inspired by these findings, researchers have explored marinoquinoline-inspired compounds for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. csic.es

Specific derivatives have shown noteworthy activity. For instance, a related compound, 9-chloro-2-(3-(dimethylamino) propyl) pyrrolo [2,3,4-kl] acridin-1(2H)-one, was identified as a potent inhibitor of autophagy-mediated degradation in colon cancer cells. nih.govmdpi.com The anticancer potential of pyridine-fused derivatives is an area of active research. nih.govekb.eg The biological activity of these compounds is often linked to their ability to intercalate into DNA, a property inherited from the acridine moiety. researchgate.net

Scaffold FamilyExample of Biological ActivityReference(s)
PyrroloacridinesAnticancer, Anthelmintic ijcrt.org
3H-Pyrrolo[2,3-c]quinolines (Marinoquinolines)Antiprotozoal (P. falciparum), Anti-TB (M. tuberculosis) csic.esulisboa.pt
Pyrrolo[2,3,4-kl]acridin-1(2H)-onesAutophagy Inhibition (Colon Cancer) nih.govmdpi.com
General Acridine DerivativesAntimicrobial, Antiviral, DNA Intercalation nih.govresearchgate.net

Overview of Current Research Landscape and Key Challenges for 3h Pyrrolo 2,3 C Acridine

Established Synthetic Pathways to the this compound Core

The construction of the this compound framework has historically relied on the adaptation of well-known synthetic methods for creating acridine and pyrroloquinoline structures.

Early Synthetic Approaches and Reported Properties

Early methods for synthesizing acridine derivatives, which serve as a foundational component of the target molecule, typically involved the condensation of functionalized anilines with o-halogenobenzoic acid derivatives or the condensation of diphenylamine (B1679370) or diphenylmethane (B89790) derivatives. thieme-connect.com These classical approaches laid the groundwork for accessing the acridine core structure. The first medicinal application of acridines as antibacterial agents occurred in 1917, following their initial use in dye production. ijcrt.org The unique properties of the acridine scaffold, including its fluorescence and chemiluminescence, have spurred extensive research into its applications. ijcrt.org

Adaptations of Acridine and Pyrroloquinoline Ring Construction Methods

More specific strategies for assembling the fused pyrrolo-acridine system have involved the modification of classical named reactions and the application of modern catalytic systems.

The Fischer indole (B1671886) synthesis, a venerable method discovered by Emil Fischer in 1883, has proven adaptable for the construction of indole and pyrrole-fused systems. wikipedia.orgmdpi.com This reaction proceeds by heating an arylhydrazone with an aldehyde or ketone under acidic conditions, using Brønsted or Lewis acids as catalysts. wikipedia.orgtcichemicals.com The general mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the aromatic indole ring. wikipedia.org A notable variation involves a palladium-catalyzed approach where aryl bromides are cross-coupled with hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org The Fischer indole synthesis has been utilized in the preparation of precursors for more complex heterocyclic systems, such as in the synthesis of ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate. google.com

Condensation reactions are a cornerstone for the fusion of pyrrole (B145914) and quinoline (B57606) rings, forming the core of pyrroloquinoline structures. A common strategy involves the reaction of an aromatic amine with a carbonyl compound and an olefin or acetylene (B1199291) to generate the nitrogen-containing heterocycle. researchgate.net For instance, the reaction of 2,6-diamino-3H-pyrimidin-4-one with an α-bromoketone in DMF can yield a 6-substituted-2-amino-4-oxopyrrolo[2,3-d]pyrimidine. nih.gov Another example is the reaction between 5,12-diamino-2,6,9,13-tetraoxo-1,2,3,6,6a,8,9,10,13,13a-decahydroindolizino[5,6-g]pyrrolo[1,2-a]quinoline-4,11-dicarbonitrile and various aromatic nitroso compounds to form Schiff bases, which can be further cyclized. asianpubs.org The Povarov reaction, which involves an aromatic amine, a carbonyl compound, and an activated alkene, is another powerful tool for constructing quinoline-based polyheterocycles. researchgate.net

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including those containing the pyrrolo[2,3-c]acridine motif. These methods offer high efficiency and selectivity. For example, a palladium-catalyzed tandem reaction of 2-(cyanomethoxy)chalcones with thiophenes has been developed to synthesize benzofuro[2,3-c]pyridines. rsc.org In a different approach, a double palladium-catalyzed reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes, mediated by carbon monoxide, has been used to efficiently synthesize both symmetrical and unsymmetrical 1H,8H-pyrrolo[3,2-g]indoles. nih.gov Furthermore, palladium-catalyzed multicomponent reactions have been employed to construct diverse heterocyclic compounds, demonstrating the versatility of this approach. researchgate.net A domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives provides a straightforward route to polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com

Advanced and Efficient Synthetic Approaches for this compound Derivatives

Multicomponent Reactions (MCRs) for Fused Pyrroloacridines

One notable MCR approach for a related pyrrolo[2,3,4-kl]acridine system involves the condensation of isatin (B1672199), anilines, and dimedone. researchgate.net This reaction has been effectively catalyzed by meglumine, an environmentally benign and biodegradable amino sugar, in an ethanol (B145695)/water solvent system. researchgate.net The use of such a catalyst underscores the green chemistry principles applicable to these syntheses. researchgate.net Another variant employs the ionic liquid 1-methylimidazolium (B8483265) hydrogensulfate, which facilitates a condensation and intramolecular trans-lactamization cascade to yield the pyrroloacridine core. researchgate.net

Catalyst-Mediated Cyclization and Annulation Strategies

The synthesis of pyrroloacridines often relies on catalyst-mediated cyclization and annulation reactions to construct the fused ring system efficiently. Various catalysts have been explored to promote these transformations, ranging from metal-based catalysts to organocatalysts.

For instance, the synthesis of pyrrolo[2,3,4-kl]acridin-1-ones has been achieved using a copper(I)/DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyst system. ijcrt.org This method proceeds through a ring-opening sequence of isatin, followed by cyclization, demonstrating the utility of a cooperative catalyst system. ijcrt.org Another approach utilizes L-proline as an organocatalyst for the domino reaction between enaminones and isatin, providing a facile, single-step conversion to the pyrrolo[2,3,4-kl]acridin-1-one scaffold. researchgate.net This reaction is significant as it involves a C-N bond cleavage without requiring a multi-step process. researchgate.net

Furthermore, a regioselective three-component reaction of aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone (B1674593), and benzo[d]thiazol-5-amine in acetic acid under microwave irradiation has been developed to synthesize thiazolo-fused benzo[h]acridines. researchgate.net This highlights the versatility of MCRs in generating diverse fused acridine structures.

Domino and Cascade Reaction Pathways

Domino and cascade reactions are highly efficient synthetic strategies that involve a series of intramolecular or intermolecular transformations, where the subsequent reaction is triggered by the functionality generated in the previous step. These pathways are instrumental in the rapid assembly of complex molecular architectures like fused pyrroloacridines from simple starting materials.

An example of a domino reaction is the I2-promoted synthesis of functionalized tetracyclic pyrrolo[2,3,4-kl]acridine derivatives from isatins and enaminones. researchgate.net This reaction proceeds through a domino cyclization and C-H oxidation under an oxygen atmosphere. researchgate.net Similarly, L-proline has been used to catalyze a domino reaction for the synthesis of pyrrolo[2,3,4-kl]acridine derivatives from enaminone and isatin in refluxing toluene. researchgate.net

A notable domino multicomponent strategy for synthesizing pyrroloquinolinone hybrid heterocycles involves a 1,3-dipolar cycloaddition followed by a double annulation cascade. nih.gov This reaction, performed under solvent- and catalyst-free melt conditions, generates up to three stereocenters via the formation of two C-N and three C-C bonds, showcasing the power of domino reactions in creating molecular complexity. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. This technology is particularly beneficial for the synthesis of heterocyclic compounds like pyrroloacridines.

An improved synthesis of multifunctionalized pyrrolo[2,3,4-kl]acridine derivatives has been developed using silica sulfuric acid (SSA) as a heterogeneous catalyst under microwave irradiation. nih.govresearchgate.netmdpi.com This method allows for the use of readily available and inexpensive substrates and significantly reduces reaction times to 12–15 minutes. nih.govresearchgate.netmdpi.com The optimization of this reaction found that using ethanol as a solvent at 110 °C provided the highest yields. researchgate.netmdpi.com

Microwave irradiation has also been successfully applied to three-component reactions for the synthesis of pyrazole-fused benzo[h]acridine derivatives from aromatic aldehydes, indazol-5-amine, and 2-hydroxy-1,4-naphthoquinone in acetic acid. clockss.org The use of microwave heating in this context not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption. clockss.org

Green Chemistry Principles and Environmentally Benign Methodologies

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. This involves the use of non-toxic catalysts and solvents, atom economy, and energy efficiency.

The synthesis of pyrroloacridines has seen several applications of green chemistry. For example, the use of meglumine, a biodegradable and inexpensive amino sugar, as a catalyst for a multicomponent reaction to form pyrroloacridines in an ethanol/water mixture is a prime example of an environmentally benign methodology. researchgate.net Similarly, the use of reusable heterogeneous catalysts like silica sulfuric acid (SSA) reduces waste and simplifies product purification. mdpi.com

Solvent-free and catalyst-free reaction conditions, such as the solid-state melt reaction for the synthesis of pyrroloquinolinone hybrids, represent a significant step towards sustainable chemistry. nih.gov Furthermore, one-pot syntheses, like the L-proline or acetic acid-catalyzed synthesis of pyrrolo[2,3,4-kl]acridine derivatives, reduce the need for intermediate isolation and purification, thereby minimizing solvent usage and waste generation. mdpi.com

Regioselective Functionalization and Derivatization Strategies on the this compound System

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for developing derivatives with tailored properties.

Electrophilic Substitution on the Acridine Ring System (Applicability to this compound)

The reactivity of the acridine core towards electrophilic substitution provides insights into the potential functionalization of the this compound system. In the parent acridine molecule, electrophilic attack preferentially occurs at the 2- or 7-positions of the benzenoid rings. pharmaguideline.cominformativejournals.com

The regioselectivity of electrophilic substitution can be significantly influenced by the presence of substituents on the acridine nucleus. An electron-donating group, such as a methoxy (B1213986) or hydroxy group, at the 2-position can activate the C-1 position for electrophilic attack. tandfonline.comthieme-connect.com For example, the reaction of 2-methoxy or 2-hydroxyacridines with formaldehyde (B43269) in a strong acid like methanesulfonic acid leads to regioselective substitution at the 1-position. tandfonline.comthieme-connect.com This principle can be extrapolated to the this compound system, suggesting that appropriate substitution on the acridine portion could direct the regioselective introduction of new functional groups.

The presence of the fused pyrrole ring in this compound will undoubtedly influence the electronic distribution and, consequently, the sites of electrophilic attack. While direct studies on the electrophilic substitution of this compound itself are not extensively detailed in the provided context, the general principles of electrophilic substitution on acridines and related heterocycles suggest that the positions on the acridine core, as well as the pyrrole ring, could be targeted for functionalization depending on the reaction conditions and the directing effects of existing substituents.

Data Tables

Table 1: Catalyst-Mediated Synthesis of Fused Pyrroloacridines

Product Starting Materials Catalyst Solvent Key Features Reference
Pyrrolo[2,3,4-kl]acridin-1-ones Isatin, Aniline, Dimedone Meglumine Ethanol/Water Environmentally benign, biodegradable catalyst. researchgate.net
Pyrrolo[2,3,4-kl]acridin-1-ones Isatin, Anilines, Dimedones 1-methylimidazolium hydrogensulfate - Ionic liquid medium, intramolecular trans-lactamization. researchgate.net
Pyrrolo[2,3,4-kl]acridin-1-ones Isatin, Enaminone Copper(I)/DBU - Cooperative catalyst system, ring-opening of isatin. ijcrt.org
Pyrrolo[2,3,4-kl]acridine derivatives Enaminone, Isatin L-Proline Toluene Organocatalyzed, domino reaction, C-N bond cleavage. researchgate.net

Table 2: Microwave-Assisted Synthesis of Pyrrolo[2,3,4-kl]acridine Derivatives

Catalyst Solvent Temperature (°C) Time (min) Yield (%) Reference
Silica Sulfuric Acid (SSA) Ethanol 110 12-15 up to 91 nih.govresearchgate.netmdpi.com

Nucleophilic Additions and Substitutions

The reactivity of the pyrrolo[2,3-c]acridine system towards nucleophiles is largely influenced by the electronic characteristics of the acridine core. In the parent acridine molecule, position 9 is notably electrophilic due to the para-positioning of the ring nitrogen, making it a prime target for nucleophilic attack. thieme-connect.com This inherent reactivity is expected to be preserved in the this compound framework.

Furthermore, the introduction of activating groups, such as a nitro group, can facilitate nucleophilic aromatic substitution. For instance, in nitracrine, a nitro-substituted acridine derivative, the nitro group at position 1 enables regioselective substitution reactions with amines. thieme-connect.com

While direct studies on this compound are limited, research on analogous pyridoacridine structures provides valuable insights. In derivatives of pyrido[2,3,4-kl]acridine that feature a quinoneimine system, nucleophilic addition of amines has been observed. mdpi.com These reactions demonstrate the susceptibility of the imine carbon to nucleophilic attack, leading to the formation of amination products. The regioselectivity of these additions can be determined using advanced NMR techniques like HMBC experiments. mdpi.com

A study on a quinoneimine derivative of a pyridoacridine showed that it could undergo mono- or di-amination depending on the reaction conditions and the nature of the amine used. mdpi.com The substitution site for a monoamination product was confirmed by HMBC correlations between the incoming amine's proton and carbons of the heterocyclic core. mdpi.com

Table 1: Examples of Nucleophilic Addition to a Pyridoacridine Quinoneimine Analogue mdpi.com

Entry Amine Nucleophile Product Notes
1 Benzylamine Monoamination product (27a) Substitution site determined by HMBC.
2 Aniline Diamination product Symmetric structure indicated by NMR.

Data sourced from a study on a pyrido[2,3,4-kl]acridine derivative. mdpi.com

Oxidation and Reduction Chemistry of the Fused Ring System

The oxidation and reduction chemistry of the this compound ring system is fundamental to its stability and functionalization. The fused aromatic structure can undergo various transformations depending on the reagents and conditions employed.

Reduction Reactions

The reduction of the acridine portion of the scaffold has been extensively studied. The parent acridine molecule can be reduced to several different products, including the partially hydrogenated 9,10-dihydroacridine (B10567) (acridane) or fully saturated derivatives. thieme-connect.com

Catalytic hydrogenation is a common method for reduction. Various metal catalysts adsorbed on supports like carbon or alumina (B75360) can be used. thieme-connect.com For example, rhodium on carbon (Rh/C) can lead to the almost exclusive formation of the fully reduced perhydroacridine. thieme-connect.com Platinum and palladium catalysts also effectively reduce the acridine core, though sometimes with less selectivity, yielding mixtures of partially and fully hydrogenated products. thieme-connect.com Specific chemical reducing agents like lithium aluminum hydride or sodium metal also typically yield acridane. thieme-connect.com

In studies of analogous pyridoacridine systems, catalytic hydrogenation has been effectively used to reduce substituent groups without affecting the aromatic core under specific conditions. For example, a nitro-substituted dihydropyridoacridine was reduced to the corresponding amino derivative using a 5% Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com

Table 2: Selected Reduction Conditions for the Acridine Ring System thieme-connect.com

Reducing Agent/Catalyst Main Product(s) Selectivity/Notes
LiAlH4, Sodium, Sodium amalgam Acridane (9,10-dihydroacridine) Specific reagents for acridane formation.
Rh/C, Rh/Al2O3 Perhydroacridine (fully reduced) High selectivity (92-99%).
Pt/Al2O3 Acridane Good selectivity (80%).

Data sourced from a review on acridine reactivity. thieme-connect.com

Oxidation Reactions

Oxidation reactions of pyrroloacridine analogues often lead to the formation of more stable, fully aromatized systems or the introduction of carbonyl functionalities. Dihydro-derivatives of pyrrolo[2,3,4-kl]acridinones have been shown to undergo oxidation to the corresponding fully aromatic pyrrolo[2,3,4-kl]acridinones. beilstein-journals.orgresearchgate.net This transformation can be driven by the thermodynamic stability gained from aromatization and can sometimes occur simply through aerial oxidation. beilstein-journals.org

In other contexts, such as with substituted acridines, oxidation can target specific positions. The oxidation of 2-hydroxyacridine (B8658380) using copper diacetate, for instance, leads to the formation of an acridine-1,2-dione. thieme-connect.com Similarly, the oxidation of a tetrahydrocyclopenta[c]acridine derivative has been accomplished using the Dess-Martin periodinane (DMP), a mild oxidizing agent. chim.it

Systematic Modification of the this compound Scaffold

Systematic modification of the this compound scaffold can be approached by considering the distinct chemical environments of its constituent rings: the pyrrole, pyridine, and benzene (B151609) moieties. Each of these can be altered to fine-tune the biological activity of the resulting derivatives.

Key positions for modification on the this compound scaffold include:

The Pyrrole Nitrogen (N-3): Alkylation or arylation at this position can influence the molecule's solubility, lipophilicity, and interactions with biological targets.

The Acridine Core (Positions 1, 2, 4, 5, 6, 7, 8, 9, 10, 11): Introduction of various substituents such as halogens, alkyl, alkoxy, amino, and nitro groups can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

The Lactam Carbonyl (if present in an oxidized form): In pyrrolo[2,3-c]acridinone derivatives, the lactam moiety can be a key site for hydrogen bonding interactions.

Analogous to the development of related heterocyclic compounds like pyrrolo[2,3-d]pyrimidines, a systematic approach to modifying the this compound scaffold would involve the synthesis of a library of compounds with diverse substitutions at these key positions. nih.govresearchgate.net For instance, the introduction of different aryl or heteroaryl groups can be explored to probe specific binding pockets in target proteins.

Design and Synthesis of Substituted Analogues for Targeted Biological Activities

The design of substituted this compound analogues is often guided by a specific biological target, such as a particular enzyme or receptor implicated in a disease. The synthesis of these analogues typically involves multi-step reaction sequences. For example, a common strategy for constructing the acridine core is the Bernthsen acridine synthesis or variations thereof, followed by the construction of the pyrrole ring onto the acridine framework.

The nature and position of substituents on the this compound scaffold have a profound impact on the biological activity of the derivatives. SAR studies on analogous heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines and acridines, provide valuable insights into the potential effects of various substituents. nih.govnih.govresearchgate.net

For instance, in a series of pyrrolo[2,3-d]pyrimidine derivatives, the introduction of different substituents at the C6 position led to significant variations in their inhibitory activity against folate receptors. nih.gov Similarly, for acridine derivatives, substitutions at the 9-position have been shown to be critical for their anticancer activity. nih.govwiley.com

The following table summarizes the observed influence of substituents on the bioactivity of related heterocyclic systems, which can be extrapolated to guide the design of this compound derivatives.

ScaffoldPosition of SubstitutionSubstituentInfluence on BioactivityReference
Pyrrolo[2,3-d]pyrimidineC6Heteroatom bridge replacements (N, O, S)Sulfur replacement showed the most potent inhibition of KB tumor cells. nih.gov
AcridineC9Amino groupOften crucial for anticancer properties. wiley.com
Pyrrolo[2,3-d]pyrimidineC4Dipyridine moietyIncorporated to target CSF1R. mdpi.com
AcridineC2, C4UnsubstitutedBis-acridine derivatives showed effectiveness against ovary and lung cancer cell lines. wiley.com
Thieno[2,3-c]pyridineC6Thiomorpholine moietyContributed to better anticancer activity. mdpi.com

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity or a dual mode of action. mdpi.com The this compound scaffold can serve as a core for the development of such hybrid molecules.

Examples of hybrid molecule strategies involving related heterocyclic systems include:

Acridine-HSP90 Inhibitor Conjugates: These hybrids have been developed as telomerase inhibitors, showing significant cytotoxicity against various cancer cell lines. nih.gov

Acridine-Thiazolidinone Hybrids: These compounds have been synthesized and evaluated for their DNA interaction and potential as anticancer agents. nih.gov

Pyrrol-2-one Moiety with Sulfonamide Groups: Hybrid molecules featuring a pyrrol-2-one core with dual sulfonamide groups have been synthesized as potent inhibitors of human carbonic anhydrase isoforms. acs.org

The development of hybrid molecules based on the this compound scaffold could involve linking it to other bioactive moieties, such as kinase inhibitors, photosensitizers, or targeting ligands, to create novel therapeutic agents with improved efficacy and selectivity.

Conformational Analysis and Stereochemical Considerations in this compound Derivatives

The three-dimensional structure of this compound derivatives, including their conformation and stereochemistry, can significantly influence their biological activity. The planar nature of the acridine core is a key feature for DNA intercalation. mdpi.com However, the introduction of non-planar substituents or the creation of spirocyclic derivatives can lead to specific conformational preferences and the generation of stereoisomers.

Conformational analysis of related heterocyclic systems, such as hexahydro-3H-oxazolo[3,4-c]pyridines, has been performed using techniques like carbon-13 NMR spectroscopy to determine the equilibrium between different conformations in solution. rsc.org Such studies are crucial for understanding the dynamic behavior of these molecules and how they interact with their biological targets.

The synthesis of spiro derivatives, where a spiro center is introduced into the this compound scaffold, can lead to the formation of chiral molecules. For example, the 1,3-dipolar cycloaddition of azomethine ylides to acridinones has been used to synthesize dispirooxindolyl-[acridine-2′,3-pyrrolidine/thiapyrrolizidine]-1′-ones in a highly stereo- and regioselective manner. researchgate.net The absolute stereochemistry of such compounds is often determined by single-crystal X-ray analysis. The different stereoisomers can exhibit distinct biological activities, highlighting the importance of stereochemical control in the synthesis of these derivatives.

Cellular and Molecular Targets Beyond DNA/Enzymes

Recent studies have highlighted the ability of certain pyrroloacridine derivatives to influence fundamental cellular maintenance pathways, such as autophagy. Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis and survive stress. However, in the context of cancer, autophagy can act as a double-edged sword, either promoting cell death or enabling tumor cells to withstand therapies.

Research into the biological activities of acridine derivatives has led to the identification of specific compounds that can interfere with this process. One such derivative, closely related to the this compound core structure, is 9-chloro-2-(3-(dimethylamino) propyl) pyrrolo [2,3,4-kl] acridin-1(2H)-one, also known as LS-1-10. nih.gov This compound has been identified as a potent inhibitor of autophagy-mediated degradation. nih.gov

The inhibition of this survival mechanism by LS-1-10 has been shown to decrease the viability of various colon cancer cells. nih.gov This suggests that by blocking the autophagic pathway, the compound prevents cancer cells from recycling essential components, ultimately leading to their demise. This mechanism of action represents a significant departure from the classical DNA intercalation or enzyme inhibition models and opens up new avenues for therapeutic strategies.

The ability of pyrroloacridine derivatives to modulate cellular processes like autophagy underscores the complexity of their biological interactions. While many compounds in this family are known for their effects on DNA and topoisomerases, the case of LS-1-10 demonstrates that other cellular targets are also critically important. nih.govmdpi.com Further investigation into these alternative mechanisms is crucial for a comprehensive understanding of the therapeutic potential of this class of compounds.

The following table summarizes the key findings regarding the modulation of cellular processes by a pyrroloacridine derivative:

Compound NameChemical StructureCellular Process ModulatedEffectCell Type
9-chloro-2-(3-(dimethylamino) propyl) pyrrolo [2,3,4-kl] acridin-1(2H)-one (LS-1-10)Pyrrolo[2,3,4-kl]acridine derivativeAutophagyInhibition of autophagy-mediated degradation, reduced cell viabilityColon cancer cells

Advanced Spectroscopic Characterization and Analytical Techniques for 3h Pyrrolo 2,3 C Acridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of complex heterocyclic compounds like 3H-pyrrolo[2,3-c]acridine. ipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise arrangement of atoms within the molecule.

1D NMR, specifically ¹H NMR, provides initial information about the chemical environment of protons in the molecule. For instance, in derivatives of pyrrolo[2,3,4-kl]acridine, characteristic singlets for the NH proton of the pyrrole (B145914) moiety and the CH proton of a barbituric acid ring have been observed in the ranges of 11.79-12.29 ppm and 4.55-5.32 ppm, respectively. scielo.org.mx The chemical shifts of aromatic protons provide insights into the electronic nature of the fused ring system.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between protons and carbons. mdpi.com COSY experiments reveal proton-proton couplings, helping to trace out the spin systems within the molecule. HMBC is particularly powerful as it shows long-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the entire molecular framework, especially in complex, fused systems. mdpi.com For example, HMBC can be used to confirm the connection between the pyrrole and acridine (B1665455) moieties.

Table 1: Representative ¹H NMR Data for this compound Derivatives

Compound/Derivative Solvent Proton Chemical Shift (δ, ppm)
3-Methyl-3H-pyrrolo[2,3-c]acridine-1-carbonitrile CDCl₃ Ar-H 8.76 (s, 1H), 8.41 (d, J=8.7 Hz, 1H), 8.01 (d, J=8.4 Hz, 1H), 7.82 (t, J=7.1 Hz, 1H), 7.77 (d, J=9.1 Hz, 1H), 7.62 (s, 1H)
2-(4-Chlorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridine-1(2H)-one CDCl₃ Ar-H 7.42 (d, 2H, J=8.8 Hz), 7.51 (d, 2H, J=8.8 Hz), 7.62 (t, 1H, J=7.2 Hz), 7.73 (t, 1H, J=7.2 Hz), 8.03 (d, 1H, J=8.4 Hz), 8.11 (d, 1H, J=8.4 Hz)
2-(4-methoxyphenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one CDCl₃ Ar-H 7.03 (d, 2H, J=8.7 Hz), 7.38 (d, 2H, J=8.7 Hz), 7.62 (t, 1H, J=7.8 Hz), 7.72 (t, 1H, J=7.8 Hz), 8.15 (d, 1H, J=8.4 Hz), 8.69 (d, 1H, J=8.1 Hz)

Data sourced from multiple studies for illustrative purposes. ijcrt.orgrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. In pyrrolo[2,3-d]pyrimidine derivatives, carbonyl group signals have been identified in the range of 151.1-174.2 ppm. scielo.org.mx The ¹³C NMR spectrum of N-methyl-isoindole, a related heterocyclic system, shows only five carbon resonances due to molecular symmetry. ipb.pt The combination of ¹H and ¹³C NMR data allows for a comprehensive assignment of all proton and carbon signals, leading to a definitive structural confirmation. rsc.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

Compound/Derivative Solvent Carbon Type Chemical Shift (δ, ppm)
3-Methyl-3H-pyrrolo[2,3-c]acridine-1-carbonitrile CDCl₃ Aromatic/Heterocyclic C 161.1, 158.3, 153.0, 151.6, 151.1, 132.7, 132.0, 131.5, 130.8, 128.9, 128.6, 128.5, 128.4, 124.3, 124.1, 116.6, 100.1, 96.3
2-(4-Chlorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridine-1(2H)-one CDCl₃ Aromatic/Heterocyclic C 120.2, 122.5, 123.2, 124.7, 125.1, 126.4, 127.5, 128.2, 129.3, 131.7, 133.1, 137.5, 145.7, 151.3, 154.6, 168.5
2-(4-methoxyphenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one CDCl₃ Aromatic/Heterocyclic C 113.8, 117.9, 123.1, 124.7, 125.9, 126.8, 127.0, 127.9, 128.1, 129.4, 129.9, 134.3, 150.2, 154.9, 159.2, 167.1

Data sourced from multiple studies for illustrative purposes. ijcrt.orgd-nb.info

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of the compound. rsc.orglcms.cz This is crucial for confirming the identity of newly synthesized this compound derivatives. For instance, HRMS (ESI) was used to confirm the mass of a 2-(2-(1H-Indol-3-yl)ethyl)-9-chloro-4,4-dimethyl-4,5-dihydropyrrolo[2,3,4-kl]acridin-1(2H)-one derivative, with a calculated m/z of 428.1530 [M+H]⁺ and a found value of 428.1524. rsc.org This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectra of this compound derivatives show characteristic absorption bands corresponding to specific vibrational modes. For example, in pyrrolo[2,3-d]pyrimidine derivatives, characteristic absorption bands for carbonyl groups have been observed in the range of 1671-1703 cm⁻¹, 1634-1689 cm⁻¹, and 1549-1589 cm⁻¹. scielo.org.mx The presence of an N-H bond in the pyrrole ring would typically give rise to a stretching vibration in the region of 3300-3500 cm⁻¹. wiley.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Compound/Derivative Functional Group Wavenumber (cm⁻¹)
Pyrrolo[2,3-d]pyrimidine derivatives C=O stretching 1671-1703, 1634-1689, 1549-1589
9-Chloro-2-(3-chloro-4-fluorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one C-H stretching (aromatic), C=C stretching (aromatic), C-N stretching 2944, 1634, 1484, 1369, 1288, 1182, 1093
Bis-acridine derivative N-H stretching, C=C stretching (aromatic) 3387, 1593, 1539, 1463

Data sourced from multiple studies for illustrative purposes. scielo.org.mxwiley.commdpi.com

Electronic Spectroscopy: UV-Vis and Fluorescence Applications

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within the fused aromatic system of this compound.

The extended π-conjugated system of this compound and its derivatives results in characteristic UV-Vis absorption spectra. Typically, acridine derivatives exhibit significant absorption in the 350-450 nm range, which is attributed to π-π* transitions within the aromatic rings. researchgate.net The exact position and intensity of the absorption maxima can be influenced by the presence of substituents on the acridine or pyrrole rings.

Many acridine derivatives are also known to be fluorescent, meaning they emit light after being excited by UV or visible light. rsc.orgdrawellanalytical.com The fluorescence properties are highly sensitive to the molecular structure and the local environment. For instance, the introduction of an electron-donating group at the C2 position of this compound-1-carbonitrile can lead to an increase in the quantum yield and a red shift in the fluorescence spectra. rsc.org These photophysical properties are of interest for various applications, including the development of fluorescent probes and photosensitizers. rsc.org

Spectroscopic Probes for Molecular Interactions

Spectroscopic techniques such as UV-Visible (UV-Vis) and fluorescence spectroscopy are pivotal in elucidating the interactions of this compound derivatives with biological macromolecules. mdpi.comresearchgate.net These methods provide insights into binding affinities, modes of interaction, and the conformational changes that occur upon binding.

UV-Vis spectroscopy is often used to determine the binding constants of acridine derivatives with DNA. The typical absorption of the acridine ring is observed in the 350-450 nm range. researchgate.net Upon interaction with DNA, changes in the absorbance intensity, such as hypochromism (a decrease in absorbance), are indicative of binding. researchgate.net For instance, the binding constants (K_b) for acridine derivatives can be calculated from these absorbance changes. researchgate.net

Fluorescence spectroscopy is another powerful tool for studying these interactions. Many acridine derivatives exhibit fluorescence, and changes in their emission spectra upon binding to macromolecules can reveal details about the binding mechanism. For example, fluorescence quenching is often indicative of intercalation. researchgate.net Some this compound derivatives are noted for their fluorescent properties, with substitutions on the ring affecting emission characteristics. rsc.org

The interaction of various acridine derivatives with DNA has been studied, revealing different binding modes. For example, at low DNA to dye ratios, some acridine derivatives bind externally to the DNA surface through electrostatic interactions. rsc.org Conversely, at higher ratios, the interaction shifts to an intercalative mode, where the molecule inserts itself between the DNA base pairs. rsc.org

Here is an interactive data table summarizing the binding constants of some acridine derivatives with DNA, as determined by UV-Vis spectroscopy:

CompoundBinding Constant (K_b) (M⁻¹)Reference
Acridine Derivative 18.47 x 10² rsc.org
Acridine Derivative 21.14 x 10³ rsc.org
Proflavine-DNA Complex6.19 x 10⁴ researchgate.net

Chiroptical Spectroscopy: Circular Dichroism (CD) in Interaction Studies

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the conformational changes of macromolecules, such as DNA, upon interaction with chiral or achiral ligands like this compound derivatives. nih.gov When a small molecule binds to DNA, it can induce changes in the DNA's CD spectrum or the ligand itself can exhibit an induced CD signal, providing information about the binding mode. nih.govplos.org

Studies on various acridine derivatives have shown that their interaction with DNA results in distinct induced CD spectra. nih.gov These spectral changes suggest that factors like the cationic side chains on the acridine molecule play a significant role in their binding properties to DNA. nih.gov For example, the interaction of some pyrrolobenzodiazepine (PBD) ligands, which share structural similarities with parts of the this compound system, with G-quadruplex DNA has been analyzed using CD spectroscopy. plos.org The observed hypochromicity or hyperchromicity in the CD bands can indicate partial unfolding or stabilization of the DNA structure, respectively. plos.org

The following table presents a summary of CD spectral changes observed for different ligands interacting with DNA:

LigandDNA TypeObserved CD ChangeInterpretationReference
PBD1G-quadruplexHypochromicityPartial unfolding of G-quadruplex plos.org
PBD2G-quadruplexHyperchromicityStabilization of G-quadruplex plos.org
QuinacrineCalf thymus DNAInduced CD spectraRole of cationic side chain in binding nih.gov
AcranilCalf thymus DNAInduced CD spectraRole of cationic side chain in binding nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. This technique has been instrumental in confirming the structures of various novel heterocyclic compounds, including derivatives that are structurally related to this compound. researchgate.netrsc.orgnih.gov

The crystal and molecular structures of various acridine and pyrrole-containing derivatives have been determined, providing a solid foundation for understanding their chemical and biological properties. researchgate.nettandfonline.com

Below is a table listing compounds related to the this compound family for which X-ray crystallographic data has been reported:

Compound NameKey Structural FeatureReference
6,14-diamino-3,4,11,12-tetramethoxy-7-phenyl-7,8-dihydroquinolino[2,3-a]acridineQuinolino[2,3-a]acridine derivative researchgate.net
5s (dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivative)Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine core acs.org
7l (pyridazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine derivative)Pyridazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine core acs.org
Dispirooxindolyl-[acridine-2′,3-pyrrolidine/thiapyrrolizidine]-1′-oneSpiro-acridine-pyrrolidine system researchgate.net
Imidazo[1,2-a]pyridine-Schiff base derivative 4aImidazopyridine core rsc.orgnih.gov

Computational Chemistry and in Silico Approaches for 3h Pyrrolo 2,3 C Acridine Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide information on electron distribution, orbital energies, and molecular geometry, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for systems of the size of 3H-pyrrolo[2,3-c]acridine. DFT calculations can determine optimized molecular geometry, electronic properties, and spectroscopic features.

Table 1: Representative DFT Functionals and Basis Sets in Heterocycle Research

Method Basis Set Typical Application
B3LYP 6-31G Geometry optimization, NBO analysis of aza-acridines. mdpi.com
B3LYP 6-311G(d,p) Quantum chemical calculations for bicyclic ring systems. nih.gov

This table is illustrative of common methods used for related compounds.

Theoretical Reactivity Indices

From the electronic properties calculated by DFT, several theoretical reactivity indices can be derived. These indices help predict how and where a molecule is likely to react. Key indices include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap, electrophilicity, and local softness.

Table 2: Theoretical Reactivity Indices and Their Significance

Index Formula / Concept Significance in Chemical Reactivity
HOMO Energy EHOMO Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy ELUMO Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap ELUMO - EHOMO Indicator of chemical reactivity and kinetic stability.
Electrophilicity Index (ω) ω = (μ²) / (2η) Measures the stabilization in energy when the system acquires an additional electronic charge.

| Local Softness (s(r)) | - | Indicates the most reactive sites within a molecule for specific types of reactions. |

This table outlines key theoretical indices and their general interpretations.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or DNA). This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

Prediction of Binding Affinities and Modes

Docking algorithms explore various binding poses of a ligand in the active site of a target protein and score them based on binding energy or affinity. This process helps in identifying the most stable ligand-protein complex. For instance, docking studies on acridine (B1665455) derivatives have been performed to evaluate their binding to DNA and enzymes like topoisomerases. researchgate.net In a study involving N-acetyl-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives, molecular docking was used to investigate their binding to the SARS-CoV-2 main protease (PDB ID: 6LU7). nih.gov The results provided binding affinities (e.g., -7.8 kcal/mol) and detailed the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov Similar studies on this compound could predict its potential to interact with various anticancer targets.

Ligand-Target Specificity Analysis

Beyond predicting binding affinity, docking simulations are instrumental in analyzing the specificity of a ligand for its target. By examining the types and number of interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the ligand and the amino acid residues of the binding pocket, researchers can understand why a particular molecule binds to a specific target. For example, docking studies on pyrroloacridine hybrids with antibacterial and antifungal targets revealed specific interactions that contributed to their high binding energies. researchgate.net This analysis is critical for designing derivatives of this compound with improved potency and selectivity, minimizing off-target effects. Computational studies on aza-acridines have also highlighted how specific substitutions can enhance binding and stability, guiding further structural optimization. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Pathways

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic movements over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and protein, the stability of the binding complex, and the pathways of binding and unbinding.

Natural Product Discovery and Bio Inspired Synthesis of 3h Pyrrolo 2,3 C Acridine Analogues

Isolation and Structural Elucidation of Marine Pyrroloacridine Alkaloids (e.g., Plakinidines, Marinoquinolines)

The journey to understanding 3H-pyrrolo[2,3-c]acridine and its related structures begins in the marine environment, where a diverse array of organisms produce these complex molecules. The isolation and subsequent structural determination of these compounds are foundational steps that pave the way for synthetic and medicinal chemistry efforts.

The initial members of the pyrroloacridine class of marine alkaloids, plakinidines A-C, were first isolated in 1990 from the sponge Plakortis sp. nih.gov This discovery was soon followed by the isolation of plakinidine D from the ascidian Didemnum rubeum, marking the first time a metabolite from this family was found in an ascidian. nih.govnih.gov A recollected sample of Plakortis quasiamphiaster later yielded another new analogue, plakinidine E. sciencefeatured.com The isolation process for these alkaloids typically involves extraction of the freeze-dried marine organism tissues with a solvent like ethanol (B145695) or methanol. nih.govnih.gov The resulting crude extract is then subjected to a series of separation techniques, including solvent partitioning and various forms of chromatography, such as silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the pure compounds. nih.govscispace.com

Another significant group of related alkaloids are the marinoquinolines, which possess a 3H-pyrrolo[2,3-c]quinoline core. researchgate.netnih.gov Marinoquinoline A was first isolated from the novel marine gliding bacterium Rapidithrix thailandica. scispace.comresearchgate.net Subsequently, marinoquinolines A-F were isolated from the bacterium Ohtaekwangia kribbensis. scispace.commdpi.comresearchgate.net The isolation procedure for marinoquinolines involved large-scale fermentation of the bacteria with an adsorber resin (like Amberlite XAD 16), from which the products were extracted and purified using acid-base partitioning and chromatographic methods. scispace.com

Structural elucidation of these complex polycyclic aromatic alkaloids relies heavily on spectroscopic methods. nih.gov Due to the high ratio of carbons and nitrogens to protons, solving these structures can be challenging. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula. sciencefeatured.comscispace.com Extensive 2D Nuclear Magnetic Resonance (NMR) experiments, including COSY, HMQC, and HMBC, are indispensable for piecing together the intricate fused ring systems and confirming the connectivity of the atoms within the pyrroloacridine or pyrroloquinoline skeleton. sciencefeatured.comscispace.comnih.gov In some cases, the structure of a new alkaloid is confirmed through the chemical synthesis of derivatives, such as the N-acetylated form of plakinidine D. nih.gov

Table 1: Examples of Isolated Marine Pyrroloacridine and Pyrroloquinoline Alkaloids
Compound NameCore StructureMarine SourceReference
Plakinidine A-CPyrroloacridineSponge (Plakortis sp.) nih.gov
Plakinidine DPyrroloacridineAscidian (Didemnum rubeum) nih.govnih.gov
Plakinidine EPyrroloacridineSponge (Plakortis quasiamphiaster) sciencefeatured.com
Marinoquinoline A3H-Pyrrolo[2,3-c]quinolineBacterium (Rapidithrix thailandica) scispace.comresearchgate.net
Marinoquinolines B-F3H-Pyrrolo[2,3-c]quinolineBacterium (Ohtaekwangia kribbensis) scispace.commdpi.comresearchgate.net

Biomimetic and Semisynthetic Strategies for Natural Product Analogues

The structural complexity and potent bioactivity of pyrroloacridine alkaloids have made them attractive targets for chemical synthesis. Drawing inspiration from proposed biosynthetic pathways has led to the development of elegant and efficient biomimetic and bio-inspired synthetic routes. nih.govresearchgate.net These strategies often aim to replicate nature's approach to constructing the complex scaffold.

Biomimetic synthesis relies on emulating key steps from a proposed biogenesis. ijcrt.org For the broader family of pyridoacridines, to which pyrroloacridines are related, biosynthetic pathways are thought to involve key building blocks like tryptophan and dopamine. nih.govnih.gov A common biomimetic strategy involves the reaction of quinones with diaminoketones to construct the core acridine (B1665455) ring system. scispace.commdpi.com For example, a biomimetic synthesis of the pyrido[2,3,4-kl]acridine ring system was achieved by reacting β,β′-diaminoketones with precursors like benzoquinone. scispace.com Similarly, the synthesis of the marine alkaloid ascididemin (B1665191) has been accomplished through a biomimetic approach. mdpi.com The first total synthesis of aplidiopsamine A, a rare alkaloid containing the 3H-pyrrolo[2,3-c]quinoline moiety, was achieved through a biomimetic route based on its proposed biosynthesis, requiring only five steps. nih.gov This approach highlights how mimicking nature can lead to highly efficient and convergent synthetic pathways. nih.govijcrt.org

Semisynthesis offers another powerful strategy for generating novel analogues. This approach starts with a readily available natural product or a synthetic intermediate and modifies its structure through chemical reactions. mesamalaria.org This allows for the creation of derivatives that are not easily accessible through total synthesis or found in nature. For instance, semisynthetic derivatives of marine acridine alkaloids have been created that exhibit potent activities against human cancer cell lines. nih.gov Strategies such as diverted total synthesis (DTS) allow for modifications at various stages of a synthetic route, enabling the creation of a library of analogues from a common intermediate. researchgate.net These approaches are crucial for exploring the structure-activity relationships (SAR) of a natural product scaffold, potentially leading to the development of "supernatural products" with improved properties over the parent compound.

Table 2: Bio-Inspired Synthetic Strategies for Pyrroloacridine Analogues
StrategyDescriptionExample ApplicationReference
Biomimetic SynthesisEmploys reactions that mimic proposed biosynthetic pathways to construct the natural product scaffold.Total synthesis of Aplidiopsamine A via proposed biosynthetic precursors. nih.gov
Bio-Inspired SynthesisUses key transformations inspired by biosynthesis, such as reacting quinones with diaminoketones.Synthesis of the pyrido[2,3,4-kl]acridine ring system. scispace.com
SemisynthesisChemical modification of an isolated natural product or a late-stage synthetic intermediate.Creation of novel acridine derivatives with enhanced cytotoxic activities. nih.gov
Diverted Total Synthesis (DTS)Modification of intermediates within an established total synthesis route to generate diverse analogues.General strategy for creating natural product analogue libraries to probe SAR. researchgate.net

Chemo-Enzymatic Approaches in Complex Pyrroloacridine Synthesis

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of chemical transformations, offering a powerful toolkit for constructing complex molecules like alkaloids. nih.govnih.gov Enzymes can perform highly selective reactions under mild conditions, often circumventing the need for cumbersome protection and deprotection steps required in traditional organic synthesis. nih.gov While specific chemo-enzymatic total syntheses of 3H-pyrrolo[2,3-c]acridines are not yet widely reported, the principles of this approach hold significant promise for this class of compounds.

A chemo-enzymatic strategy typically involves using enzymes for key steps such as establishing chirality, performing selective oxidations or reductions, or forming specific bonds that are challenging to achieve chemically. frontiersin.org For example, lipases are commonly used for the kinetic resolution of racemic mixtures, while oxidoreductases can introduce hydroxyl groups with high regio- and stereoselectivity. londonmet.ac.uk In the context of alkaloids, transaminases can be used in cascade reactions to form heterocyclic cores mimetically. mesamalaria.org

The application of a chemo-enzymatic approach to pyrroloacridine synthesis could be envisioned in several ways. An enzyme could be used to create a chiral building block that is then elaborated into the complex scaffold using chemical methods. Alternatively, in a late-stage modification, an enzyme could be used to functionalize the pre-formed pyrroloacridine core, for instance, by selective hydroxylation. The development of such processes often involves screening for suitable enzymes or engineering existing ones to accept the non-natural substrates characteristic of the synthetic pathway. londonmet.ac.uk As the arsenal (B13267) of biocatalysts expands, chemo-enzymatic methods are becoming increasingly central to the efficient and sustainable synthesis of complex natural products and their analogues. nih.gov

Future Perspectives and Advanced Research Directions for 3h Pyrrolo 2,3 C Acridine

Development of Next-Generation Pyrroloacridine-Based Molecular Probes and Tools

The inherent photophysical properties of the acridine (B1665455) nucleus suggest that 3H-pyrrolo[2,3-c]acridine derivatives are prime candidates for the development of sophisticated molecular probes and bio-imaging tools. Acridine-based compounds are known for their fluorescence, and this characteristic can be finely tuned through chemical modification. Future research should focus on synthesizing a library of this compound derivatives with varied substituents to modulate their emission spectra, quantum yields, and Stokes shifts.

These next-generation probes could be designed for specific biological applications, such as:

Targeted Bio-imaging: By conjugating this compound derivatives with specific ligands (e.g., peptides, antibodies, or small molecules), probes can be developed to visualize and track biological macromolecules and cellular organelles with high specificity. For instance, related pyrrolo[2,3-c]pyridine compounds have been investigated as imaging agents for tau protein aggregates, which are implicated in neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov This suggests a potential avenue for developing this compound-based probes for similar applications in neuroscience.

Environmental Sensing: The sensitivity of the acridine fluorophore to its local environment can be exploited to create sensors for various analytes and physiological parameters. Research could focus on designing probes that exhibit a fluorescent response to changes in pH, ion concentrations, viscosity, or the presence of specific enzymes.

Potential Application AreaDesign StrategyTarget Analyte/Process
Neurodegenerative Disease ResearchConjugation with tau-binding moietiesTau protein aggregates
Cellular BiologyIntroduction of environmentally sensitive functional groupspH, metal ions, viscosity
DiagnosticsEnzyme-cleavable linkersSpecific enzyme activity

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of novel compounds. For this compound, these computational tools can be instrumental in accelerating research and development cycles.

Key areas for the application of AI/ML include:

Predictive Modeling: Machine learning algorithms can be trained on existing data from acridine and pyrrole (B145914) derivatives to predict the physicochemical properties, biological activities, and potential toxicity of novel this compound analogs. This in silico screening can help prioritize the synthesis of compounds with the highest probability of desired characteristics.

De Novo Design: Generative AI models can design novel this compound derivatives with optimized properties for specific applications. By defining desired parameters, such as target binding affinity or specific fluorescence properties, these algorithms can propose new molecular structures that may not be intuitively obvious to a human chemist.

Synthesis Route Optimization: AI can be employed to predict the most efficient and sustainable synthetic pathways for this compound and its derivatives. By analyzing vast databases of chemical reactions, machine learning models can identify optimal reagents, reaction conditions, and purification methods, thereby reducing experimental effort and waste.

Exploration of Novel Therapeutic Avenues and Targets Beyond Established Roles

While the therapeutic potential of this compound itself is largely unexplored, the biological activities of related compounds provide a roadmap for future investigations. The fusion of the pyrrole and acridine rings creates a unique chemical space that could interact with a variety of biological targets.

Potential therapeutic avenues to explore include:

Oncology: Acridine derivatives have a long history as anticancer agents, primarily due to their ability to intercalate with DNA. The this compound scaffold could serve as a basis for developing novel anticancer drugs with potentially unique mechanisms of action. A structurally related compound, 9-chloro-2-(3-(dimethylamino) propyl) pyrrolo [2,3,4-kl] acridin-1(2H)-one, has been identified as an inhibitor of autophagy in colon cancer cells. nih.gov This suggests that the broader class of pyrrolo-acridines may have potential in modulating cellular degradation pathways. Furthermore, various pyrrolopyridine isomers have demonstrated anticancer activity through mechanisms such as inhibition of LSD1 and FMS kinase, and disruption of microtubule polymerization. nih.govresearchgate.net

Neurodegenerative Diseases: As mentioned, related pyrrolo[2,3-c]pyridines are being investigated for their potential to target tau aggregates in Alzheimer's disease. google.comnih.gov Additionally, other pyrrolopyridine derivatives have shown promise as GSK-3β inhibitors, another key target in Alzheimer's research. nih.gov The this compound core could be a valuable scaffold for developing therapeutics aimed at these and other neurological targets.

Infectious Diseases: The acridine ring is a known pharmacophore in various antimicrobial and antiviral agents. Future research could explore the potential of this compound derivatives as novel antibiotics or antivirals, particularly in the context of rising drug resistance.

Therapeutic AreaPotential Molecular Target/MechanismRationale based on Related Compounds
OncologyDNA intercalation, Autophagy inhibition, Kinase inhibitionKnown activity of acridines and pyrrolo[2,3,4-kl]acridinones. nih.gov
Neurodegenerative DiseasesTau aggregate binding, GSK-3β inhibitionActivity of pyrrolo[2,3-c]pyridines and other pyrrolopyridines. google.comnih.govnih.gov
Infectious DiseasesInhibition of microbial growth or viral replicationEstablished antimicrobial/antiviral properties of the acridine scaffold.

Sustainable and Scalable Synthetic Methodologies for Industrial Applications

For any promising this compound derivative to be translated into a real-world application, the development of sustainable and scalable synthetic methods is crucial. Future research in this area should focus on:

Green Chemistry Principles: The development of synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve energy efficiency. This could involve exploring catalytic methods, flow chemistry, and the use of bio-based starting materials.

Process Optimization: Once a promising derivative is identified, process chemistry research will be necessary to optimize the reaction conditions for large-scale production. This includes maximizing yield, ensuring high purity, and developing cost-effective manufacturing processes.

Catalyst Development: The exploration of novel and reusable catalysts for the key bond-forming reactions in the synthesis of the this compound core could significantly improve the sustainability and cost-effectiveness of the synthesis.

Q & A

Q. Basic

  • HPLC-DAD : Purity >95% is confirmed using C18 columns (MeCN/H2O gradient) with UV detection at 254 nm .
  • Elemental analysis : Carbon and nitrogen percentages must align with theoretical values within ±0.3% (e.g., C: 78.35% observed vs. 78.46% calculated for 12b ) .
  • 2D NOESY : Detects residual solvents (e.g., DMF) and confirms the absence of rotamers .

How can contradictory cytotoxicity data between similar pyrroloacridine analogs be resolved?

Advanced
Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardization steps:

  • Dose-response curves : Use 10-point serial dilutions (0.1–100 µM) to calculate accurate IC50 values .
  • Cell line authentication : STR profiling prevents misidentification (e.g., A2780 vs. SKOV3).
  • Mechanistic studies : Compare apoptosis induction (via Annexin V staining) and cell cycle arrest (propidium iodide flow cytometry) to differentiate modes of action .

What safety protocols are critical for handling pyrroloacridine intermediates?

Q. Basic

  • Nitrogen atmosphere : Required for air-sensitive steps (e.g., Grignard reactions) to prevent oxidation .
  • Waste disposal : Halogenated byproducts (e.g., 3-chloro derivatives) must be segregated and treated via incineration to avoid environmental contamination .
  • PPE : Use nitrile gloves and fume hoods when handling cytotoxic intermediates (e.g., 3-nitro derivatives) .

How are fluorescence properties of pyrroloacridines exploited in bioimaging?

Advanced
Derivatives with extended conjugation (e.g., fused thieno or furo rings) emit in the visible range (λem = 500–600 nm), enabling live-cell imaging . For example, thieno[2,3-c]acridines stain nuclear DNA in HeLa cells with minimal photobleaching . Stokes shift optimization (via methoxy or amino substituents) reduces self-quenching, enhancing signal-to-noise ratios in confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.